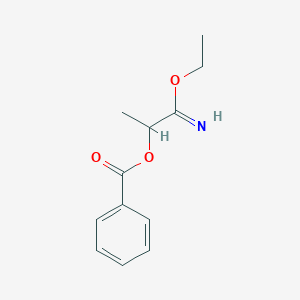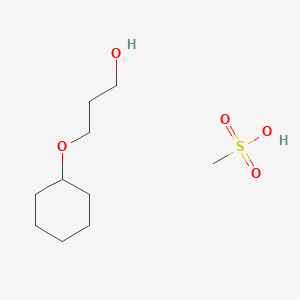
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid is a compound that combines the properties of both 3-Cyclohexyloxypropan-1-ol and methanesulfonic acid 3-Cyclohexyloxypropan-1-ol is an organic compound with a cyclohexyl group attached to a propanol backbone, while methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyloxypropan-1-ol can be achieved through the reaction of cyclohexanol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Methanesulfonic acid can be synthesized through the direct sulfonation of methane using an electrochemical reactor. This method involves the use of oleum and methane, with the reaction proceeding at elevated pressure and moderate temperature. The highest concentration of methanesulfonic acid is achieved with a stepped electric current program at 70°C and 90 bar methane pressure .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide using chlorine, followed by extraction and purification. This process is used by companies such as Arkema to produce high-purity methanesulfonic acid .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group in 3-Cyclohexyloxypropan-1-ol can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include cyclohexyl ketones, cyclohexyl carboxylic acids, and various substituted derivatives of 3-Cyclohexyloxypropan-1-ol.
Aplicaciones Científicas De Investigación
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyloxypropan-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonic acid group acts as a strong acid, facilitating protonation and activation of substrates in various chemical reactions. The cyclohexyloxypropan-1-ol moiety can interact with hydrophobic regions of proteins and membranes, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A similar compound with a cyclohexyl group attached to an alcohol.
Propan-1-ol: A simple alcohol with a three-carbon backbone.
Methanesulfonic acid: A strong acid used in various industrial applications.
Uniqueness
3-Cyclohexyloxypropan-1-ol;methanesulfonic acid is unique due to the combination of the cyclohexyloxypropan-1-ol moiety and the methanesulfonic acid group. This combination imparts both hydrophobic and acidic properties, making it useful in a wide range of applications.
Propiedades
Número CAS |
823226-18-2 |
|---|---|
Fórmula molecular |
C10H22O5S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
3-cyclohexyloxypropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H18O2.CH4O3S/c10-7-4-8-11-9-5-2-1-3-6-9;1-5(2,3)4/h9-10H,1-8H2;1H3,(H,2,3,4) |
Clave InChI |
MHOZXASSSMFWAZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1CCC(CC1)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)
![4-Amino-1-[(4-fluorophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B14211445.png)
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)
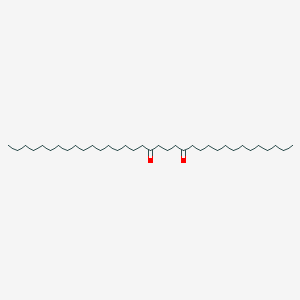
![4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14211476.png)
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
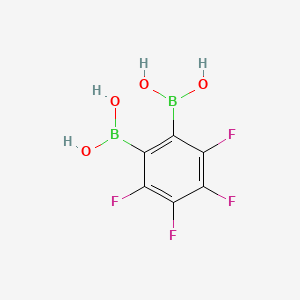
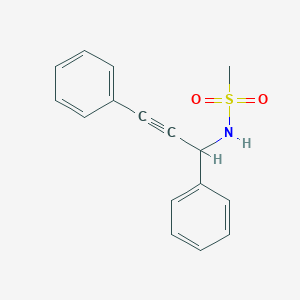
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
